

Application Notes and Protocols for CBT-101 NK Cell Therapy

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Compound of Interest

Compound Name: CBT-101

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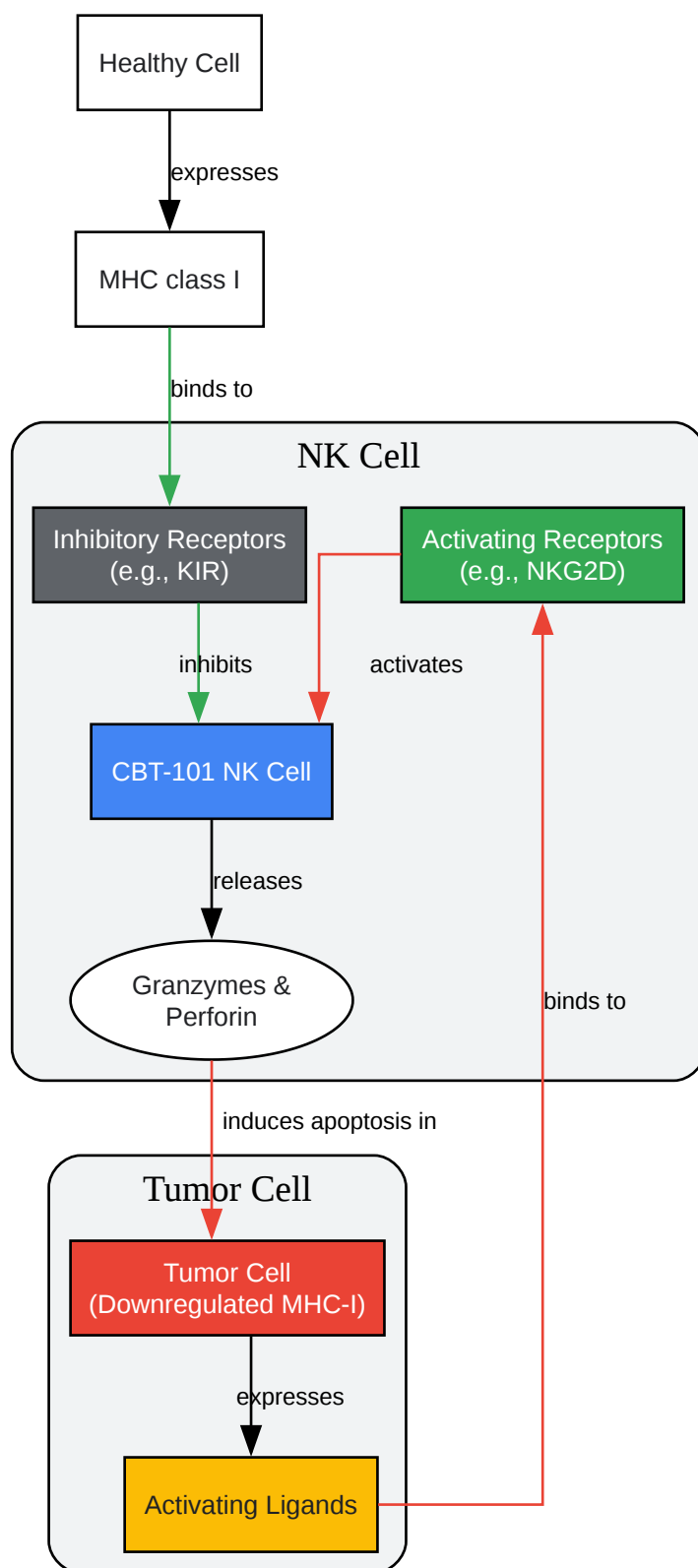
Introduction

CBT-101 is an autologous natural killer (NK) cell therapy developed by CHA Biotech. This therapeutic approach involves the isolation, ex vivo expansion, and activation of a patient's own NK cells, which are then infused back into the patient to target and eliminate cancer cells. **CBT-101** has been investigated in clinical trials for solid tumors and recurrent glioblastoma, demonstrating a promising safety profile and potential therapeutic efficacy.^{[1][2]} This document provides a detailed overview of the available information on **CBT-101**, including its manufacturing process, clinical trial protocols, and infusion procedures.

Mechanism of Action

Natural killer (NK) cells are a critical component of the innate immune system, capable of recognizing and eliminating malignant cells without prior sensitization.^[3] Their anti-tumor activity is regulated by a balance of signals from activating and inhibitory receptors on the NK cell surface. Healthy cells typically express Major Histocompatibility Complex (MHC) class I molecules, which are recognized by inhibitory receptors on NK cells, preventing their activation. Many tumor cells, however, downregulate MHC class I expression to evade T-cell recognition, which in turn makes them susceptible to NK cell-mediated killing through a "missing-self" recognition mechanism.

CBT-101 leverages this natural anti-tumor capability by significantly increasing the number and cytotoxic activity of a patient's NK cells. The ex vivo expansion and activation process enhances the expression of activating receptors and cytotoxic molecules, such as perforin and granzymes, leading to a more potent anti-cancer effect upon re-infusion.



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Caption: NK Cell Activation and Tumor Cell Killing.

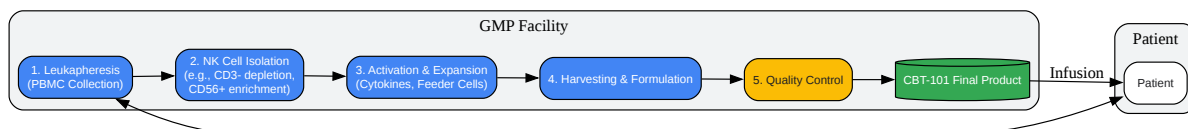
Manufacturing of CBT-101

The manufacturing process for **CBT-101** is centered on the autologous (patient-derived) nature of the therapy.^[1] While specific proprietary details of CHA Biotech's protocol are not fully public, the general workflow for autologous NK cell manufacturing provides a framework for understanding the process. CHA Biotech has reported that its technology can expand NK cells approximately 2,000-fold and increase their cytotoxic activity to 90%.^[2] The company has also entered into a collaboration with Miltenyi Biotec to develop an automated mass production process, indicating a commitment to standardization and scalability.^{[4][5]}

Experimental Protocol: Manufacturing of Autologous NK Cells

This protocol is a generalized representation and may not reflect the exact, proprietary methods used for **CBT-101**.

- **Leukapheresis:** A patient's peripheral blood mononuclear cells (PBMCs) are collected via leukapheresis.
- **NK Cell Isolation:** NK cells are isolated from the PBMC population. This is typically achieved through immunomagnetic cell separation, often involving depletion of CD3+ T cells followed by enrichment of CD56+ NK cells.
- **Activation and Expansion:** The isolated NK cells are cultured in a specialized medium containing cytokines to stimulate their activation and proliferation. Common cytokines used for NK cell expansion include IL-2 and IL-15. Feeder cells, such as irradiated K562 cells, may also be used to enhance expansion. The culture period is typically 1-2 weeks.
- **Harvesting and Formulation:** After the expansion phase, the NK cells are harvested, washed, and formulated in a cryopreservation medium or a solution suitable for intravenous infusion.
- **Quality Control:** The final cell product undergoes rigorous quality control testing to ensure safety and potency.



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Caption: CBT-101 Autologous NK Cell Manufacturing Workflow.

Quality Control Parameters

The final **CBT-101** product must meet stringent quality control specifications before release for patient administration. While the exact parameters for **CBT-101** are not publicly available, typical release criteria for autologous NK cell therapies are summarized below.^{[6][7][8]}

Parameter	Specification	Method
Identity	CD3-CD56+ cells	Flow Cytometry
Purity	≥90% CD3-CD56+ cells	Flow Cytometry
T-cell (CD3+) contamination <3%	Flow Cytometry	
Viability	≥70%	Trypan Blue Exclusion or Flow Cytometry
Potency	Demonstrated cytotoxicity against a target cell line (e.g., K562)	Cytotoxicity Assay (e.g., Cr-51 release, flow-based)
Sterility	No microbial growth	Compendial Sterility Test
Endotoxin	<5 EU/kg	Limulus Amebocyte Lysate (LAL) Test
Cell Dose	As per clinical protocol	Cell Counting

Clinical Trial Protocols

CBT-101 has been evaluated in Phase 1 clinical trials for both solid tumors and recurrent glioblastoma.

Phase 1 Trial in Solid Tumors (NCT04557306)

This open-label, single-center Phase 1 trial was designed to evaluate the safety and tolerability of **CBT-101** in patients with solid tumors who have undergone curative surgery and adjuvant therapy.^[2]

Parameter	Details
Trial Design	Open-label, 3+3 Dose De-escalation
Patient Population	Adults with histologically or cytologically confirmed solid tumors, 4-12 weeks post-adjuvant therapy. ECOG performance status 0-1.
Intervention	Intravenous infusion of CBT-101 cells.
Dosing Schedule	Every 2 weeks or every 4 weeks.
Primary Outcome	Safety and tolerability.
Status	Completed.

Investigator-Initiated Trial in Recurrent Glioblastoma

This open-label, phase I/IIa trial assessed the safety and efficacy of **CBT-101** in patients with recurrent glioblastoma.^[9]

Parameter	Details
Patient Population	Patients with recurrent glioblastoma for whom standard therapy has failed.
Cell Dose	Approximately $2-6 \times 10^9$ cells per infusion.
Infusion Volume	100 mL
Route of Administration	Intravenous
Dosing Schedule	24 infusions at 2-week intervals.
Primary Outcome	Safety and 2-year overall survival.

CBT-101 Infusion Protocol

The following is a generalized protocol for the intravenous infusion of autologous NK cells, incorporating details from the **CBT-101** clinical trials where available. This protocol should be adapted based on institutional guidelines and the specific clinical trial protocol.

Pre-Infusion

- Patient Evaluation: Confirm patient identity and eligibility. Review vital signs and current medications.
- Pre-medication: To minimize the risk of infusion-related reactions, administer pre-medications 30-60 minutes prior to infusion. Common pre-medications include:
 - Acetaminophen (e.g., 650 mg orally)
 - Diphenhydramine (e.g., 25 mg orally or intravenously)
- Product Preparation: Thaw the cryopreserved **CBT-101** product according to the manufacturer's instructions, if applicable. Inspect the cell product for any abnormalities.

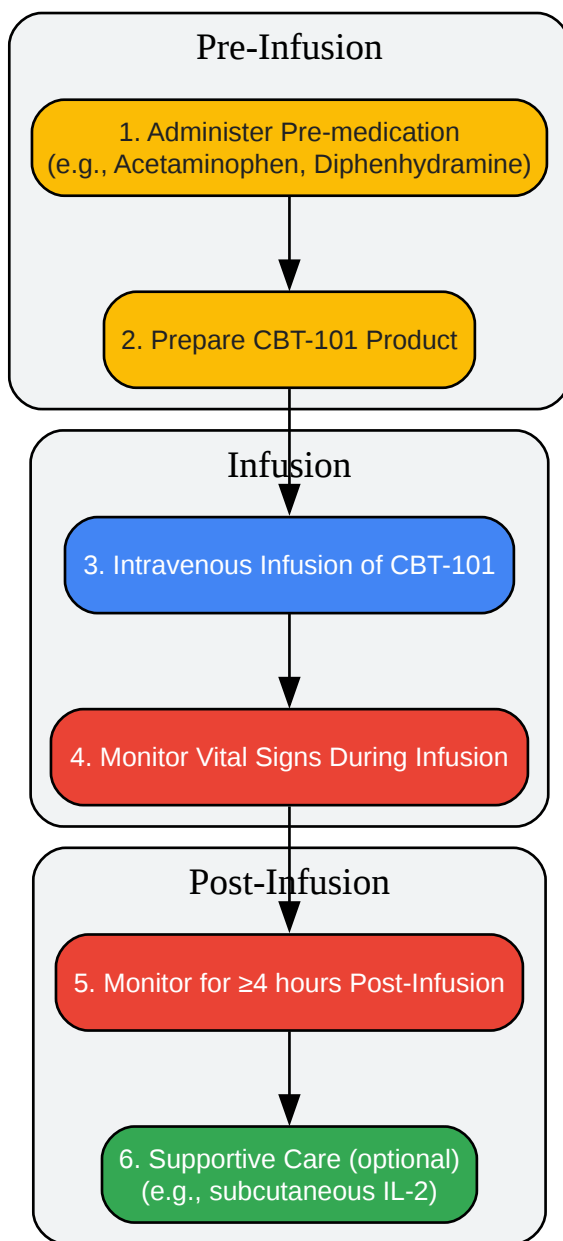
Infusion Procedure

- Venous Access: Establish stable intravenous access.

- Administration: Infuse the **CBT-101** cell product intravenously. The infusion rate should be carefully controlled as per the specific protocol. For the glioblastoma trial, 100 mL was administered.[9] A general infusion duration is typically over 30-60 minutes.
- Patient Monitoring: Monitor the patient's vital signs (blood pressure, heart rate, respiratory rate, temperature) and observe for any signs of infusion reaction (e.g., fever, chills, rash, dyspnea) throughout the infusion and for a specified post-infusion period.

Post-Infusion

- Monitoring: Continue to monitor the patient for at least 4 hours post-infusion.[3]
- Supportive Care: Some protocols may include the administration of subcutaneous IL-2 to support the persistence and activity of the infused NK cells.[3]
- Adverse Event Management: Manage any adverse events according to standard clinical practice and the trial protocol. In the Phase 1 solid tumor trial, observed adverse reactions were mild and not related to **CBT-101**. [2]



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Caption: CBT-101 Patient Infusion Protocol Workflow.

Conclusion

CBT-101 represents a promising autologous NK cell therapy with a favorable safety profile observed in early-phase clinical trials. The development of this therapy highlights the potential of harnessing the innate immune system to combat cancer. Further clinical investigation, particularly in Phase 2 trials, will be crucial to fully elucidate its efficacy across various

malignancies. The ongoing efforts to automate and standardize the manufacturing process will be key to enabling broader patient access to this innovative treatment modality.

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